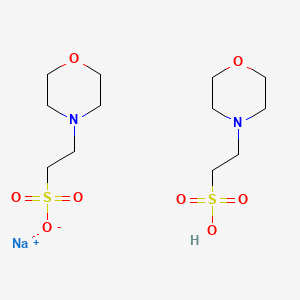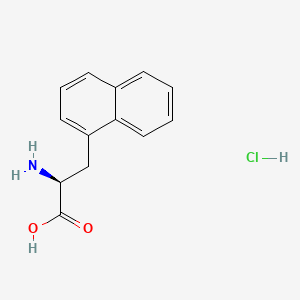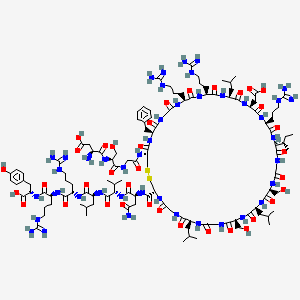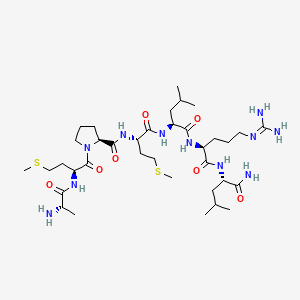
Catch-relaxing peptide (CARP)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Catch-relaxing peptide is a myotropic neuropeptide isolated from the pedal ganglia of the mollusk Mytilus edulis . It plays a significant role in the regulation of muscle contraction by inducing relaxation of the musculature . This peptide has been studied extensively for its neuromodulatory and cardiomodulatory activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of catch-relaxing peptide involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically starts with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of deprotection and coupling reactions . The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of catch-relaxing peptide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, and large-scale purification techniques such as preparative HPLC are employed to obtain the final product .
化学反応の分析
Types of Reactions
Catch-relaxing peptide undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residues, leading to the formation of methionine sulfoxide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
科学的研究の応用
Catch-relaxing peptide has a wide range of scientific research applications:
作用機序
Catch-relaxing peptide exerts its effects by binding to specific receptors on muscle cells, leading to a decrease in calcium permeability of the neuronal membrane . This results in the relaxation of muscle fibers. The peptide also modulates the activity of calcium-activated potassium channels, further contributing to muscle relaxation .
類似化合物との比較
特性
CAS番号 |
111846-40-3 |
|---|---|
分子式 |
C36H67N11O7S2 |
分子量 |
830.122 |
IUPAC名 |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C36H67N11O7S2/c1-20(2)18-26(29(38)48)45-31(50)23(10-8-14-41-36(39)40)42-33(52)27(19-21(3)4)46-32(51)24(12-16-55-6)43-34(53)28-11-9-15-47(28)35(54)25(13-17-56-7)44-30(49)22(5)37/h20-28H,8-19,37H2,1-7H3,(H2,38,48)(H,42,52)(H,43,53)(H,44,49)(H,45,50)(H,46,51)(H4,39,40,41)/t22-,23-,24-,25-,26-,27-,28-/m0/s1 |
InChIキー |
MDSPEDDSUQFIEQ-RMIXPHLWSA-N |
SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(CCSC)NC(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


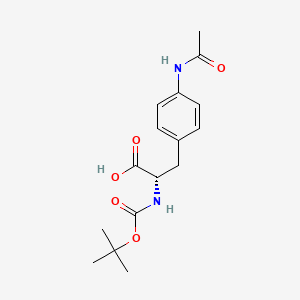
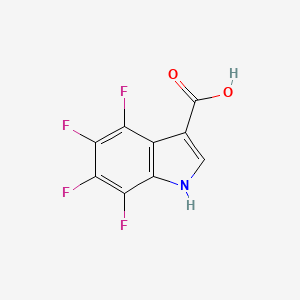

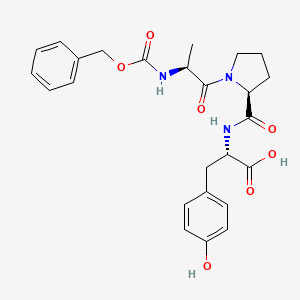
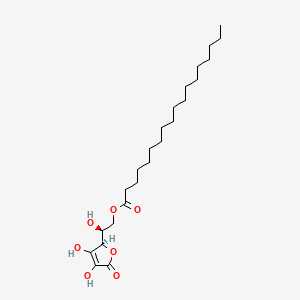
![Azirino[2,3-B]indole](/img/structure/B568278.png)
